N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule belonging to the 1,2,4-triazole-3-thioacetamide class. It is structurally characterized by a triazole core substituted at position 4 with a 4-methylphenyl group and at position 5 with a pyridin-4-yl moiety, linked via a sulfanylacetamide bridge to a 4-ethylphenyl group. This compound has garnered attention in insect olfactory receptor (Orco) research due to its structural similarity to known Orco agonists like VUAA1 . Its pyridin-4-yl substitution distinguishes it from analogs with pyridin-3-yl or pyridin-2-yl groups, which exhibit divergent receptor activation profiles .
Properties
CAS No. |
499124-79-7 |
|---|---|
Molecular Formula |
C24H23N5OS |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H23N5OS/c1-3-18-6-8-20(9-7-18)26-22(30)16-31-24-28-27-23(19-12-14-25-15-13-19)29(24)21-10-4-17(2)5-11-21/h4-15H,3,16H2,1-2H3,(H,26,30) |
InChI Key |
ZXUXIMQWAADESJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol compound, often in the presence of a base such as sodium hydroxide.
Acetylation: The final step involves the acetylation of the intermediate compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen with a catalyst
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit activity against various bacterial and fungal strains. The presence of the pyridine and triazole rings enhances their ability to interact with biological targets, making them effective against resistant pathogens .
1.2 Anticancer Properties
Triazole-containing compounds have also shown promise in cancer therapy. Studies suggest that derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. The compound may exhibit similar properties due to its structural characteristics, which facilitate interactions with cancer-related targets .
Drug Discovery
2.1 Structure-Based Drug Design
The unique structural features of N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide allow for its use in structure-based drug design. Computational studies using density functional theory (DFT) can predict its binding affinity to various biological targets, aiding in the design of more potent analogs .
2.2 Potential as a Lead Compound
Given its diverse biological activities, this compound may serve as a lead structure for developing new drugs targeting infections or cancer. Its modifications can lead to enhanced efficacy and reduced toxicity profiles, which are critical in drug development .
Agrochemicals
3.1 Pesticidal Activity
Research into triazole compounds has highlighted their effectiveness as agrochemicals, particularly in fungicides. The compound's ability to inhibit fungal growth makes it a candidate for developing new agricultural products aimed at protecting crops from fungal diseases .
3.2 Herbicidal Properties
There is potential for this compound to be explored for herbicidal applications as well. Its structural components may interact with plant metabolic pathways, offering a novel approach to weed management in agriculture .
Material Sciences
4.1 Nonlinear Optical Properties
Recent studies have indicated that triazole derivatives possess nonlinear optical properties that can be harnessed in material sciences for applications such as photonics and optoelectronics. The compound's ability to alter light propagation can be utilized in developing advanced materials for optical devices .
Summary Table of Applications
| Application Area | Potential Uses |
|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer drugs |
| Drug Discovery | Lead compound for new therapeutic agents |
| Agrochemicals | Pesticides and herbicides |
| Material Sciences | Nonlinear optical materials |
Case Studies and Research Findings
Research has shown promising results regarding the efficacy of triazole derivatives in various applications:
- Antimicrobial Studies : A study demonstrated that similar triazole compounds exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
- Cancer Research : Investigations into the mechanism of action revealed that triazoles could induce apoptosis in cancer cells through mitochondrial pathways .
- Agrochemical Efficacy : Field trials indicated that triazole-based fungicides significantly reduced fungal infections in crops like wheat and rice, enhancing yield and quality .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in their function. The aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Triazole-5 Substitution (R2: Pyridinyl Isomers)
- Pyridin-4-yl (Target Compound, OLC-12) : Enhances Orco activation in Culex quinquefasciatus compared to pyridin-3-yl (VUAA1) . Pyridin-4-yl derivatives show improved solubility due to the para-substituted nitrogen’s electron-donating effects .
- Pyridin-3-yl (VUAA1) : Activates Orco in Manduca sexta and Cydia pomonella but with variable efficacy across species .
- Pyridin-2-yl (OLC-15) : Converts activity from agonist (VUAA1) to antagonist, likely due to steric hindrance altering receptor binding .
Triazole-4 Substitution (R1: Aryl Groups)
Acetamide-N Substitution (R3: Aryl Groups)
- 4-Ethylphenyl (Target Compound, VUAA1) : Balances hydrophobicity and bulkiness for optimal receptor interaction .
- 4-Methoxyphenyl () : Introduces electron-donating groups, which may alter pharmacokinetics but reduce Orco affinity compared to ethyl derivatives .
Functional Comparisons
Orco Receptor Modulation
- The target compound’s pyridin-4-yl and 4-methylphenyl groups suggest intermediate agonist potency between VUAA1 (strong agonist) and OLC-12 (species-selective agonist) .
- In contrast, OLC-15’s pyridin-2-yl substitution confers antagonist activity, highlighting the critical role of triazole-5 substituents in determining functional outcomes .
Antimicrobial Activity
- Derivatives like KA3 (pyridin-4-yl with fluorophenylcarbamoyl) exhibit potent antibacterial activity (MIC: 12.5 µg/mL against S. aureus), attributed to electron-withdrawing groups enhancing membrane disruption .
Biological Activity
N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure incorporating a triazole ring, which is known for its pharmacological versatility. The key structural components include:
- Triazole moiety : Essential for biological activity.
- Pyridine ring : Contributes to the compound's interaction with biological targets.
- Sulfanyl group : Enhances the compound's reactivity and potential interactions.
Antimicrobial Activity
N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits notable antimicrobial properties. Studies have reported that related 1,2,4-triazole derivatives possess significant activity against various bacterial strains. For instance:
- In vitro studies demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Enterococcus faecalis | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Research indicates that triazole derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways. Specific findings include:
- Inhibition of cell proliferation in various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .
The biological activity of N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is attributed to its ability to:
- Inhibit enzyme activity : The triazole ring can act as a chelator for metal ions in enzymes, thereby inhibiting their function.
- Disrupt cellular processes : The compound interferes with DNA synthesis and repair mechanisms in rapidly dividing cells, which is crucial for its anticancer effects.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl and pyridine substituents significantly impact biological activity. Key observations include:
- Electron-withdrawing groups on the phenyl ring enhance inhibitory potency against serine proteases.
- The presence of alkyl groups such as ethyl increases lipophilicity, improving membrane permeability and bioavailability .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Antifungal Activity : A derivative was tested against Candida albicans, showing promising results with an MIC of 8 µg/mL .
- Cancer Cell Line Study : In a comparative study with other triazoles, this compound exhibited superior activity against breast cancer cells, suggesting a potential lead for further development .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
Answer: The compound can be synthesized via a multi-step protocol involving:
- Step 1 : Refluxing equimolar concentrations of substituted oxazolone and triazole precursors (e.g., 2-[(4-amino-3-phenyl-4H-1,2,4-triazol-5-yl)sulfanyl]-N-hydroxyacetamide) at 150°C for 5 hours using pyridine and zeolite (Y-H) as catalysts .
- Step 2 : Distilling excess pyridine, followed by cooling the reaction mixture in ice-HCl to precipitate the product.
- Step 3 : Recrystallization from ethanol to purify the final compound.
This method ensures high regioselectivity and avoids side reactions common in triazole-thioacetamide syntheses.
Basic: How should researchers validate the structural integrity of this compound post-synthesis?
Answer: Use a combination of:
- NMR spectroscopy : Confirm substituent positions (e.g., pyridinyl, ethylphenyl) via proton and carbon chemical shifts.
- Mass spectrometry : Verify molecular weight (e.g., observed m/z = 407.5 for [M+H]⁺).
- X-ray crystallography : Resolve ambiguities in triazole ring conformation and sulfanyl-acetamide linkage, as demonstrated in related triazole-acetamide derivatives .
- Elemental analysis : Ensure stoichiometric consistency (e.g., C, H, N, S content within ±0.3% of theoretical values).
Advanced: What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Answer: Contradictions often arise from pharmacokinetic variability or metabolite interference. Mitigate this by:
- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic pathways (e.g., CYP450 interactions) to identify bioavailability limitations.
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies.
- Dose-response recalibration : Adjust in vivo dosing to match effective in vitro concentrations, accounting for tissue distribution .
- Species-specific assays : Compare activity in human cell lines versus rodent models to isolate interspecies differences.
Advanced: How does the substitution pattern on the triazole ring influence the compound’s antiproliferative activity?
Answer: Key structural determinants include:
- Electron-withdrawing groups (e.g., pyridinyl at position 5): Enhance π-π stacking with kinase ATP-binding pockets, improving inhibitory potency .
- Sulfanyl linker flexibility : A thioether bond (vs. sulfonyl) increases conformational adaptability for target engagement .
- Substituent steric effects : Bulky groups (e.g., 4-methylphenyl at position 4) may hinder binding to shallow catalytic sites but improve selectivity for deeper hydrophobic pockets .
Structure-activity relationship (SAR) studies on analogous triazoles show a 10–20-fold potency variation with minor substituent changes .
Intermediate: What catalytic systems optimize the yield of the triazole core during synthesis?
Answer: Catalytic efficiency depends on:
- Zeolite (Y-H) : Enhances cyclization by stabilizing transition states via Brønsted acid sites, achieving yields >75% .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield (e.g., 82% in 30 minutes vs. 5 hours via conventional heating) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side-product formation.
Intermediate: How can researchers assess the compound’s stability under physiological conditions?
Answer: Perform:
- pH-dependent stability assays : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC.
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates solid-state stability).
- Light exposure tests : UV-Vis spectroscopy to detect photooxidation of the sulfanyl group, a common instability site .
Advanced: What computational approaches predict binding modes of this compound with kinase targets?
Answer: Use:
- Molecular docking (AutoDock Vina) : Simulate interactions with kinases (e.g., EGFR, VEGFR2) using crystal structures from the PDB.
- Molecular dynamics (GROMACS) : Assess binding stability over 100-ns simulations, focusing on hydrogen bonds between the acetamide carbonyl and kinase hinge regions.
- Free energy perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., pyridinyl vs. phenyl) .
Advanced: How to address low reproducibility in biological assays for this compound?
Answer: Ensure:
- Strict batch-to-batch consistency : Validate purity (>95% via HPLC) and crystallinity (PXRD) for each synthesis batch.
- Standardized assay protocols : Pre-incubate serum-containing media to account for protein-binding variability.
- Positive/negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
